Tanshinone IIA anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tanshinone IIA anhydride is a potent, irreversible inhibitor of human carboxylesterase, exhibiting significant pharmacological activities. It is a derivative of Tanshinone IIA, a bioactive molecule found in the roots of the Traditional Chinese Medicine herb Salvia miltiorrhiza. This compound has been extensively studied for its therapeutic potential, particularly in the treatment of cardiovascular diseases and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tanshinone IIA anhydride involves several key steps. One novel synthetic route includes a base-mediated furan ring formation and an acyloin condensation reaction to construct the ortho-quinone ring . Another method involves the sulfonation of Tanshinone IIA using sodium bisulfate in the presence of a catalyst, which is a green synthesis approach that avoids the use of strong corrosive sulfonating reagents .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of Tanshinone IIA from Salvia miltiorrhiza, followed by chemical modification to produce the anhydride form. The green synthesis method mentioned above is particularly valuable for industrial production due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: Tanshinone IIA anhydride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, SeO2-mediated oxidation of Tanshinone IIA in 1,4-dioxane delivers the corresponding α,β-unsaturated ketone .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include selenium dioxide for oxidation and catalytic hydrogenation for reduction. The conditions often involve specific solvents like 1,4-dioxane and controlled temperatures to ensure the desired reaction outcomes .
Major Products: The major products formed from these reactions include α,β-unsaturated ketones and various derivatives that exhibit enhanced pharmacological activities .
Scientific Research Applications
Tanshinone IIA anhydride has a wide range of scientific research applications. In chemistry, it is used as a potent inhibitor of human carboxylesterase, making it valuable in enzymatic studies . In biology and medicine, it has shown remarkable anticancer properties by inhibiting tumor cell growth, proliferation, metastasis, and angiogenesis. It also induces apoptosis and autophagy in cancer cells . Additionally, this compound is used in the treatment of cardiovascular diseases due to its ability to inhibit oxidative stress and inflammatory damage of vascular endothelial cells .
Mechanism of Action
Tanshinone IIA anhydride exerts its effects through multiple mechanisms. It activates reactive oxygen species (ROS)-mediated, p53-independent, and caspase-dependent mitochondrial apoptotic pathways. This involves the increase of Bax/Bcl-xL ratio, disruption of mitochondrial membrane potential, release of cytochrome c, and activation of caspases leading to apoptosis . It also modulates several signaling pathways, including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways, which are crucial in cancer therapy .
Comparison with Similar Compounds
Tanshinone IIA anhydride is unique compared to other similar compounds due to its potent inhibitory effects on human carboxylesterase and its broad range of pharmacological activities. Similar compounds include Tanshinone I, Tanshinone IIB, and Cryptotanshinone, which also exhibit significant pharmacological activities but differ in their specific mechanisms of action and therapeutic applications .
Properties
Molecular Formula |
C19H18O4 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
5,15,15-trimethyl-3,8-dioxatetracyclo[8.8.0.02,6.011,16]octadeca-1(10),2(6),4,11(16),17-pentaene-7,9-dione |
InChI |
InChI=1S/C19H18O4/c1-10-9-22-16-12-6-7-13-11(5-4-8-19(13,2)3)15(12)18(21)23-17(20)14(10)16/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
AZZOSPOHDDQAFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C(=O)OC(=O)C3=C2C=CC4=C3CCCC4(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.